molecular formula C12H7BrINO3 B8605938 5-Bromo-2-(4-iodophenoxy)nicotinic acid

5-Bromo-2-(4-iodophenoxy)nicotinic acid

Cat. No. B8605938
M. Wt: 420.00 g/mol
InChI Key: UBOGMIQSIXSGBZ-UHFFFAOYSA-N
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Patent
US08497264B2

Procedure details

A 3-neck 12 L flask equipped with an overhead stirrer, thermometer, condenser and nitrogen inlet was charged with NaH (186.1 g, 4.653 mol) and DMF (1500 mL). The slurry was cooled to 0° C. and a solution of 4-iodophenol (488.6 g, 2.221 mol) in DMF (1500 mL) and added. The temperature of the reaction mixture was maintained below 25-30° C. during this addition. After complete addition, the cooling bath was promptly removed and the mixture continued to stir at RT for 1 h. 5-Bromo-2-chloronicotinic acid (500 g, 2.115 mol) was then added to the slurry portion wise. The reaction mixture was heated to 115° C. overnight. The dark brown reaction mixture was cooled to 20° C. and diluted with water (2 L). The reaction mixture was acidified using HOAc (845 ml). The black homogenous solution (pH=5) was allowed to stir for 1 h at RT and poured slowly onto ice-water (20 L). The slurry was filtered at RT, washed with water (2×2 L) and dried in air to give 765 g of 5-Bromo-2-(4-iodophenoxy)-nicotinic acid as light orange solid.
Name
Quantity
186.1 g
Type
reactant
Reaction Step One
Name
Quantity
1500 mL
Type
solvent
Reaction Step One
Quantity
488.6 g
Type
reactant
Reaction Step Two
Name
Quantity
1500 mL
Type
solvent
Reaction Step Two
Quantity
500 g
Type
reactant
Reaction Step Three
Name
Quantity
845 mL
Type
reactant
Reaction Step Four
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
2 L
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[H-].[Na+].[I:3][C:4]1[CH:9]=[CH:8][C:7]([OH:10])=[CH:6][CH:5]=1.[Br:11][C:12]1[CH:13]=[N:14][C:15](Cl)=[C:16]([CH:20]=1)[C:17]([OH:19])=[O:18].CC(O)=O>CN(C=O)C.O>[Br:11][C:12]1[CH:13]=[N:14][C:15]([O:10][C:7]2[CH:8]=[CH:9][C:4]([I:3])=[CH:5][CH:6]=2)=[C:16]([CH:20]=1)[C:17]([OH:19])=[O:18] |f:0.1|

Inputs

Step One
Name
Quantity
186.1 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
1500 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
488.6 g
Type
reactant
Smiles
IC1=CC=C(C=C1)O
Name
Quantity
1500 mL
Type
solvent
Smiles
CN(C)C=O
Step Three
Name
Quantity
500 g
Type
reactant
Smiles
BrC=1C=NC(=C(C(=O)O)C1)Cl
Step Four
Name
Quantity
845 mL
Type
reactant
Smiles
CC(=O)O
Step Five
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
2 L
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
to stir at RT for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 3-neck 12 L flask equipped with an overhead stirrer
TEMPERATURE
Type
TEMPERATURE
Details
The temperature of the reaction mixture was maintained below 25-30° C. during this addition
ADDITION
Type
ADDITION
Details
After complete addition
CUSTOM
Type
CUSTOM
Details
the cooling bath was promptly removed
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated to 115° C. overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
The dark brown reaction mixture was cooled to 20° C.
STIRRING
Type
STIRRING
Details
to stir for 1 h at RT
Duration
1 h
ADDITION
Type
ADDITION
Details
poured slowly onto ice-water (20 L)
FILTRATION
Type
FILTRATION
Details
The slurry was filtered at RT
WASH
Type
WASH
Details
washed with water (2×2 L)
CUSTOM
Type
CUSTOM
Details
dried in air

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC=1C=NC(=C(C(=O)O)C1)OC1=CC=C(C=C1)I
Measurements
Type Value Analysis
AMOUNT: MASS 765 g
YIELD: CALCULATEDPERCENTYIELD 86.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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